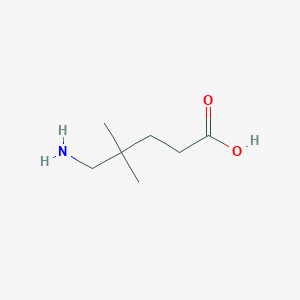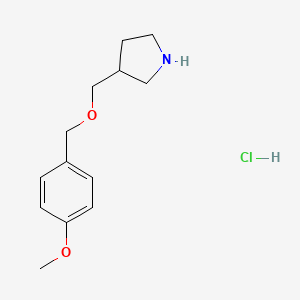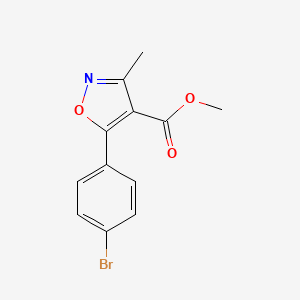
1-Cyclobutylazetidine-3-carboxylic acid
Übersicht
Beschreibung
1-Cyclobutylazetidine-3-carboxylic acid is a cyclic amino acid that has gained attention due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 155.2 .
Molecular Structure Analysis
The IUPAC name for 1-Cyclobutylazetidine-3-carboxylic acid is 1-cyclobutyl-3-azetidinecarboxylic acid . The InChI code is 1S/C8H13NO2/c10-8(11)6-4-9(5-6)7-2-1-3-7/h6-7H,1-5H2,(H,10,11) .It is stored at a temperature of 4 degrees Celsius . The physical and chemical properties of carboxylic acids in general are driven by the carboxyl functional group, CO2H .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
1-Cyclobutylazetidine-3-carboxylic acid: plays a significant role in organic synthesis due to its carboxylic acid group. This functional group is highly reactive and can participate in various organic reactions such as substitution, elimination, and coupling . The compound’s structure allows for the synthesis of small molecules and macromolecules, which are crucial in developing new pharmaceuticals and materials.
Nanotechnology
In the field of nanotechnology, 1-Cyclobutylazetidine-3-carboxylic acid can be used to modify the surface of nanoparticles and nanostructures like carbon nanotubes and graphene . The carboxylic acid group can form strong interactions with these materials, improving their dispersion and incorporation into larger systems, which is essential for creating advanced nanomaterials.
Polymer Chemistry
Carboxylic acids, including 1-Cyclobutylazetidine-3-carboxylic acid , find applications as monomers, additives, or catalysts in polymer chemistry . They can be involved in the production of synthetic or natural polymers, contributing to the development of new materials with specific properties for industrial use.
Medicinal Chemistry
The azetidine ring in 1-Cyclobutylazetidine-3-carboxylic acid introduces ring strain, which can be exploited in medicinal chemistry . This strain-driven reactivity allows for the creation of compounds with unique biological activities, potentially leading to new therapeutic agents.
Drug Discovery
1-Cyclobutylazetidine-3-carboxylic acid: can serve as a building block in drug discovery. Its four-membered ring structure offers a stable yet reactive framework that can be incorporated into drug molecules, providing a balance between stability and reactivity for pharmacological applications .
Biopolymers and Coatings
The carboxylic acid functionality of 1-Cyclobutylazetidine-3-carboxylic acid is useful in the production of biopolymers and coatings . These materials have a wide range of applications, from medical devices to protective surfaces, and the compound’s properties can enhance their performance and durability.
Agricultural Chemistry
In agriculture, 1-Cyclobutylazetidine-3-carboxylic acid can be used to synthesize compounds that act as growth promoters or pesticides . Its chemical structure allows for the creation of products that are effective yet safe for the environment.
Food Industry
Although not a direct application, the derivatives of carboxylic acids like 1-Cyclobutylazetidine-3-carboxylic acid can be used as additives or preservatives in the food industry . They can help in preserving the freshness of food products and extending their shelf life.
Safety and Hazards
Zukünftige Richtungen
Azetidines, such as 1-Cyclobutylazetidine-3-carboxylic acid, have been gaining attention due to their unique properties and potential applications in various fields of research and industry . Future directions include using azetidines as motifs in drug discovery, polymerization, and chiral templates .
Eigenschaften
IUPAC Name |
1-cyclobutylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-4-9(5-6)7-2-1-3-7/h6-7H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORGFUPAYGBVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylazetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,5S)-6-Methyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B1466282.png)


![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-yl)methanol](/img/structure/B1466288.png)
![1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466291.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B1466295.png)

